molecular formula C23H29N3O5S B2587798 N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 887862-53-5

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2587798
CAS No.: 887862-53-5
M. Wt: 459.56
InChI Key: WYMIHLHYRFFNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the mesitylsulfonyl group, the methoxyphenyl group, and the oxalamide group. The three-dimensional structure would be influenced by the stereochemistry at the pyrrolidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group might increase its solubility in polar solvents .

Scientific Research Applications

Crystal Structure and Molecular Conformation

A study by Banerjee et al. (2002) on a structurally related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, detailed its crystal structure and molecular conformation. The compound exhibited potential antineoplastic properties, suggesting applications in cancer research. The crystallographic analysis provided insights into its solid-state structure, which could guide the synthesis and application of similar compounds in drug design and development (Banerjee et al., 2002).

Pharmacological Characterization

Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, demonstrating high affinity and selectivity, which indicates the potential use of related compounds in developing treatments for depression and addiction disorders. This study showcases how structural analogs can be employed in pharmacological research to explore new therapeutic pathways (Grimwood et al., 2011).

Solar Cell Performance Enhancement

Wei et al. (2015) explored the use of pyridine derivatives in enhancing the performance of dye-sensitized solar cells (DSSCs). This research underlines the utility of such compounds in materials science, particularly in improving renewable energy technologies (Wei et al., 2015).

Insecticidal Activity

Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives against the cowpea aphid, indicating potential agricultural applications. The insecticidal properties of these compounds could lead to the development of new pest control agents, emphasizing the importance of chemical synthesis in addressing agricultural challenges (Bakhite et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Pyrrolidine derivatives are known to have a wide range of biological activities .

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-15-12-16(2)21(17(3)13-15)32(29,30)26-11-7-8-18(26)14-24-22(27)23(28)25-19-9-5-6-10-20(19)31-4/h5-6,9-10,12-13,18H,7-8,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIHLHYRFFNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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